molecular formula C4H11NO B099380 N-tert-Butylhydroxylamine CAS No. 16649-50-6

N-tert-Butylhydroxylamine

Cat. No.: B099380
CAS No.: 16649-50-6
M. Wt: 89.14 g/mol
InChI Key: XWESXZZECGOXDQ-UHFFFAOYSA-N
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Description

N-tert-Butylhydroxylamine is an organic compound with the molecular formula C4H11NO. It is a hydroxylamine derivative where the hydroxyl group is attached to a tert-butyl group. This compound is known for its antioxidant properties and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-Butylhydroxylamine can be synthesized through the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid in ethanol. The reaction is carried out at low temperatures (10-20°C) and involves the following steps :

  • 2-Methyl-2-nitropropane and zinc dust are added to ethanol.
  • Glacial acetic acid is added dropwise while maintaining the temperature below 15°C.
  • The mixture is stirred for 3 hours at room temperature.
  • The product is isolated by filtration and purified using dichloromethane.

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butylhydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl nitrite.

    Reduction: Zinc dust and acetic acid are commonly used.

    Substitution: Various electrophiles can be used depending on the desired product.

Major Products:

    Aminoxyl Radicals: Formed during oxidation reactions.

    Hydroxylamine Derivatives: Formed during substitution reactions.

Scientific Research Applications

N-tert-Butylhydroxylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-tert-Butylhydroxylamine is unique due to its combination of a tert-butyl group and a hydroxylamine group, which imparts specific antioxidant properties and reactivity. Its ability to form stable aminoxyl radicals makes it particularly valuable in spin trapping and radical detection experiments.

Properties

IUPAC Name

N-tert-butylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESXZZECGOXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57497-39-9 (hydrochloride)
Record name N-tert-Butylhydroxylamine
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DSSTOX Substance ID

DTXSID80168112
Record name N-tert-Butylhydroxylamine
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Molecular Weight

89.14 g/mol
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CAS No.

16649-50-6
Record name N-tert-Butylhydroxylamine
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Record name N-T-Butylhydroxylamine
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Record name N-T-BUTYLHYDROXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N-tert-Butylhydroxylamine in current research?

A1: this compound is widely employed as a precursor in the synthesis of N-tert-butylnitrones, a class of compounds recognized for their ability to trap free radicals. This property makes them valuable tools in studying oxidative stress and related biological processes. []

Q2: How do N-tert-butylnitrones, synthesized from this compound, contribute to the study of free radicals?

A2: N-tert-butylnitrones act as "spin traps", reacting with short-lived free radicals to form more stable aminoxyl radicals. These stable radicals can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy, providing insights into the identity and behavior of the original radicals. [, ]

Q3: Can you provide an example of how this compound's properties have been applied in a specific research area?

A3: Researchers investigating the role of oxidative stress in cellular senescence used this compound to demonstrate the protective effect of antioxidants. They found that this compound, acting as a mitochondrial antioxidant, delayed senescence in human fibroblast cells and attenuated iron accumulation, a process linked to increased oxidative stress in aging cells. []

Q4: Beyond free radical studies, are there other synthetic applications of this compound?

A4: Yes, this compound can be used in the synthesis of various heterocyclic compounds. For instance, it reacts with acceptor olefins like maleimides and fumarates in the presence of an oxidant to yield specific aminoxyl radicals. These reactions provide alternative pathways for synthesizing compounds that could otherwise be accessed through reactions with α-phenyl-N-tert-butylnitrone. []

Q5: Are there any studies investigating the structural properties of compounds derived from this compound?

A5: Yes, studies have explored the structural characteristics of compounds like 2-N-tert-butylaminoxylpurine derivatives synthesized from this compound. These investigations utilize techniques like EPR spectroscopy to analyze the structural changes in these derivatives under different pH conditions. []

Q6: Has this compound been used to synthesize compounds with potential medicinal applications?

A6: Research has explored the use of this compound in synthesizing fluorine-18 labeled N-tert-butyl-α-phenylnitrone ([18F]FPBN). This radiolabeled compound holds promise as a potential imaging agent for detecting free radicals in living organisms, offering a tool to study oxidative stress in vivo. [, ]

Q7: Can you elaborate on the chemical synthesis of this compound and its availability?

A7: this compound can be synthesized through various methods, including nitro reduction, oxaziridine hydrolysis, and amine oxidation. It is commercially available, primarily as its hydrochloride salt. []

Q8: What precautions should be taken when handling this compound?

A8: this compound is hygroscopic and prone to slow oxidation, forming the corresponding nitroso compound. Proper storage, including protection from moisture and air, is essential to maintain its stability. []

Q9: Are there any reported instances of unexpected reactions involving this compound?

A9: Interestingly, a study observed the unexpected formation of the this compound radical cation when di-tert-butyl nitroxide reacted with methyl trifluoromethanesulfonate in trifluoromethanesulfonic acid. This finding highlights the importance of considering potential side reactions and their mechanisms when using this compound in chemical synthesis. []

Q10: Have there been studies investigating the conformation of this compound derivatives?

A10: Yes, researchers have studied the conformation of acyl-aminyl oxides derived from this compound using techniques like IR and ESR spectroscopy. By comparing these open-chain radicals with their cyclic counterparts, they gained insights into the conformational behavior of these compounds. []

Q11: What are the implications of understanding the conformational behavior of this compound derivatives?

A11: Knowledge about the conformation of this compound derivatives can be crucial for understanding their reactivity and potential interactions with biological targets. This information can be valuable in designing and optimizing compounds with improved pharmacological properties.

Q12: Are there any studies examining the oxidative coupling reactions involving this compound?

A12: Research has explored the oxidative coupling of this compound with nitrones, leading to the formation of secondary radicals like amidinyl-N-oxides and amidinyl-N,N′-dioxides. These studies shed light on the complex reactivity of this compound in oxidative environments. []

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